![molecular formula C21H19FN2O5 B2840587 N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868678-53-9](/img/structure/B2840587.png)
N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide, also known as DFP-10825, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is an important enzyme involved in the regulation of insulin signaling and glucose metabolism.
Scientific Research Applications
Synthesis and Material Applications
Polyamides with Electrochromic Properties : Novel aromatic polyamides incorporating polyalicyclic cardo groups and triphenylamine derivatives have been synthesized. These materials exhibit good solubility in polar solvents and can form transparent, flexible films. Their electrochromic properties make them candidates for applications in smart windows, displays, and other electronic devices (Hsiao et al., 1999), (Chang & Liou, 2008).
Anodic Electrochromic Aromatic Polyamides : Aromatic polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties were synthesized, showing high thermal stability and excellent electrochromic performance. These materials are suitable for electrochromic devices due to their stable and reversible color changes under electrical stimulation (Liou & Chang, 2008).
Potential Biomedical Applications
Selective Met Kinase Inhibitors : Research on compounds structurally related to the query showed developments in Met kinase inhibitors, which are crucial for cancer treatment. One such compound demonstrated significant tumor inhibition in preclinical models, highlighting the potential for treating cancers with aberrant Met signaling (Schroeder et al., 2009).
Radiotracers for PET Imaging : Compounds with structural similarities to the query have been developed as radiotracers for positron emission tomography (PET) imaging, particularly for studying CB1 cannabinoid receptors in the brain. These developments underscore the role of structural analogs in advancing neuroimaging and understanding neurological disorders (Katoch-Rouse & Horti, 2003).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O5/c1-27-18-10-9-16(12-19(18)28-2)23-20(25)17-4-3-11-24(21(17)26)29-13-14-5-7-15(22)8-6-14/h3-12H,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJCZRMQDXLDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Decahydro-1H-cyclohepta[c]pyridine hydrochloride](/img/structure/B2840507.png)

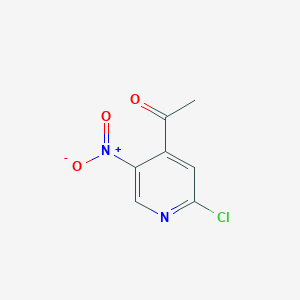
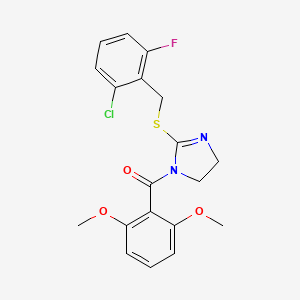



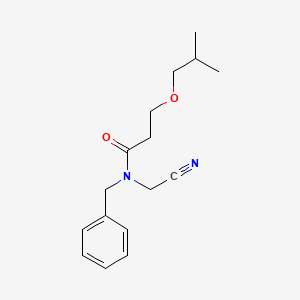
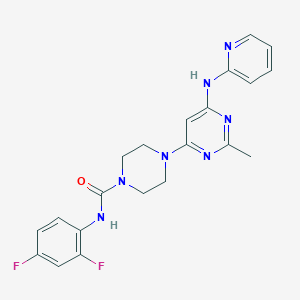

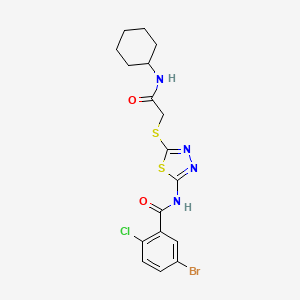
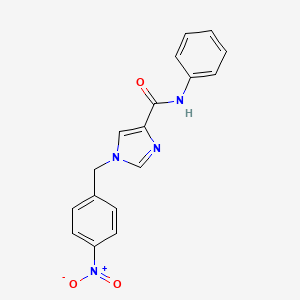
![1'-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2840525.png)